molecular formula C18H19Cl2NO2 B4857280 N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-5-chloro-2-methylaniline

N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-5-chloro-2-methylaniline

Cat. No. B4857280
M. Wt: 352.3 g/mol
InChI Key: DFOIBXHRQDMXHD-UHFFFAOYSA-N
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Description

N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-5-chloro-2-methylaniline, also known as AG-99, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to a class of chemicals known as anilines, which are commonly used in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-5-chloro-2-methylaniline is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the growth and metastasis of tumors in animal models. This compound has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-5-chloro-2-methylaniline is its potent anticancer activity, which makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, this compound also has some limitations, including its relatively low solubility and stability, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-5-chloro-2-methylaniline, including further studies on its mechanism of action, optimization of its chemical properties for improved solubility and stability, and development of new derivatives and analogs with enhanced anticancer activity and selectivity. Additionally, this compound may also have potential applications in other scientific research fields, such as neuroscience and immunology.

Scientific Research Applications

N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-5-chloro-2-methylaniline has been studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. This compound has been shown to have potent activity against several cancer cell lines, making it a promising candidate for the development of new anticancer drugs.

properties

IUPAC Name

5-chloro-N-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]-2-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2NO2/c1-4-7-23-18-15(20)8-13(9-17(18)22-3)11-21-16-10-14(19)6-5-12(16)2/h4-6,8-10,21H,1,7,11H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFOIBXHRQDMXHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NCC2=CC(=C(C(=C2)Cl)OCC=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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